molecular formula C10H6F3NO3S B1397804 Quinolin-7-yl trifluoromethanesulfonate CAS No. 163485-84-5

Quinolin-7-yl trifluoromethanesulfonate

Cat. No.: B1397804
CAS No.: 163485-84-5
M. Wt: 277.22 g/mol
InChI Key: FPSAXXSFDJDIRR-UHFFFAOYSA-N
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Description

Quinolin-7-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S. It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new drugs and other applications .

Scientific Research Applications

Biological Applications

Quinolin-7-yl trifluoromethanesulfonate has been investigated for its potential therapeutic applications across various fields:

Antiviral Activity

Quinoline derivatives have shown promise as antiviral agents against several viruses, including HIV, Zika virus, and Ebola virus. The structural features of quinolines allow them to interact with viral proteins effectively, inhibiting viral replication. Studies have demonstrated that modifications to the quinoline structure can enhance antiviral potency and selectivity .

Anticancer Properties

Research indicates that quinoline-based compounds possess significant anticancer activity. This compound can be utilized to synthesize novel anticancer agents that target specific pathways involved in tumor growth and metastasis. For example, certain derivatives have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .

Antimicrobial Effects

Quinoline derivatives exhibit antibacterial and antifungal properties. The incorporation of the trifluoromethanesulfonate group enhances their ability to disrupt microbial cell membranes or inhibit essential enzymes, making them effective against resistant strains of bacteria .

Case Studies

Several case studies highlight the effectiveness of this compound in drug development:

Study Compound Target Outcome
Abadi et al. (2005)4-substituted-7-trifluoromethylquinolinesAnalgesic activityDemonstrated significant analgesic effects via nitric oxide release .
Fournet et al. (1993)2-substituted quinoline alkaloidsAntileishmanial activityShowed potent activity against Leishmania spp in vitro .
Recent Antiviral StudiesVarious quinoline derivativesHIV and Zika virusIdentified as effective inhibitors with minimal cytotoxicity .

Mechanism of Action

The mechanism of action of Quinolin-7-yl trifluoromethanesulfonate is primarily related to its ability to participate in various chemical reactions. The trifluoromethanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the quinoline ring can interact with various molecular targets, including enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Quinolin-7-yl trifluoromethanesulfonate can be compared with other quinoline derivatives, such as:

This compound is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

Quinolin-7-yl trifluoromethanesulfonate (Q7OTf) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of Q7OTf, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Q7OTf is characterized by the presence of a quinoline moiety substituted at the 7-position with a trifluoromethanesulfonate group. Its molecular formula is C10H6F3NO3SC_{10}H_6F_3NO_3S. The trifluoromethanesulfonate group enhances the compound's reactivity and solubility, making it a versatile candidate for various biological applications.

Antiviral Properties

Quinoline derivatives, including Q7OTf, have been studied for their antiviral properties. Research indicates that these compounds exhibit activity against several viruses, such as:

  • Human Immunodeficiency Virus (HIV)
  • Herpes Simplex Virus (HSV)

These antiviral effects are attributed to the ability of quinoline structures to interact with viral enzymes and inhibit their function.

Anticancer Potential

Q7OTf and related quinoline compounds show promise as anticancer agents. Studies have demonstrated that certain quinoline derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to Q7OTf have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism of action for Q7OTf primarily involves its ability to participate in nucleophilic substitution reactions due to the trifluoromethanesulfonate group acting as an excellent leaving group. Additionally, the quinoline ring can interact with various biological targets, including enzymes and receptors, leading to its therapeutic effects .

Synthesis of this compound

The synthesis of Q7OTf typically involves the reaction of quinoline derivatives with trifluoromethanesulfonic anhydride. A common method includes using 7-methoxyquinolin-4-ol as a starting material, which reacts with trifluoromethanesulfonic anhydride in the presence of a base like 2,6-lutidine. This method allows for efficient synthesis while maintaining high yields.

Case Studies and Research Findings

Several studies have highlighted the biological activities of quinoline derivatives, including Q7OTf:

  • Antitumor Activity : A study evaluated a series of 7-aminoquinoline derivatives for their antitumor properties through their interaction with NAD(P)H:quinone oxidoreductase (NQO1). Findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines .
  • Antiviral Activity : Research on quinoline-based compounds demonstrated their effectiveness against viral infections by inhibiting viral replication mechanisms. This was particularly noted in studies involving HIV and HSV .
  • Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes associated with cancer progression and viral replication, suggesting potential applications in drug development .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityReference
This compoundAntiviral, anticancer,
7-ChloroquinolineAntimalarial
7-AminoquinolineAntitumor via NQO1 inhibition

Properties

IUPAC Name

quinolin-7-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-4-3-7-2-1-5-14-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSAXXSFDJDIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Trifluoromethanesulfonic anhydride (1.40 mL, 8.32 mmol) was added dropwise via a syringe to a solution of quinolin-7-ol (930 mg, 6.41 mmol), and pyridine (1.05 mL, 13.0 mmol) in anhydrous dichloromethane (50 mL) at 0° C. After addition the ice bath was removed and the reaction was allowed to warm to room temperature and stirred overnight. The reaction was concentrated and purified via flash chromatography using an Analogix SF25-40 g column and eluant of ethyl acetate in heptane (0-40%) to afford the title compound as an orange-white solid (1.54 g, 86.7%). LC-MS m/z 278.4 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.42-7.57 (m, 2H) 7.95 (d, J=8.98 Hz, 1H) 8.05 (d, J=2.54 Hz, 1H) 8.20-8.29 (m, 1H) 8.97-9.06 (m, 1H).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86.7%

Synthesis routes and methods II

Procedure details

Trifluoromethanesulfonic anhydride (28.5 mL) was added dropwise to a solution of 7-hydroxyquinoline (22.0 g) in anhydrous pyridine (100 mL) cooled on ice. After 10 minutes, the mixture was warmed to ambient temperature and stirred overnight. The mixture was poured into 1000 mL of ice-cold 1 N HCl and extracted three times with 500 mL of ether. The combined organic extracts were washed once with water and once with brine, then dried over MgSO4, filtered, and evaporated. The crude product was chromatographed on silica gel (1:1 ethyl acetate/hexanes), then crystallized from hot hexane, yielding 32.3 g of product as pale yellow crystals. 1H-NMR (CDCl3): δ 8.98 (1H, dd, J=1.6, 4.4 Hz), 8.21 (1H, d, J=7.6 Hz), 8.03 (1H, d, J=2.4 Hz), 7.91 (1H, d, J=8.8 Hz), 7.48 (2H, m). 13C-NMR (CDCl3): δ 151.4, 149.9, 146.9, 137.3, 130.4, 127.5, 122.3, 121.1, 120.2, 118.7 (q, JCF=320 Hz).
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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